

In-Depth Technical Guide: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B048747

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CAS Number: 118430-73-2

Chemical Structure:

 Chemical structure of 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

This technical guide provides a comprehensive overview of **3-tert-Butyl-1-methyl-1H-pyrazol-5-amine**, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole that serves as a versatile building block in organic synthesis. Its structural features, particularly the presence of a reactive amine group and the steric bulk of the tert-butyl group, make it a valuable precursor for the development of targeted therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **3-tert-Butyl-1-methyl-1H-pyrazol-5-amine** and one of its derivatives is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ N ₃	Thermo Fisher Scientific
Molecular Weight	153.23 g/mol	Thermo Fisher Scientific
Appearance	White to Brown powder/crystal	Tokyo Chemical Industry Co., Ltd.
Melting Point of a Derivative	116–117 °C (for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide)	MDPI

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-tert-Butyl-1-methyl-1H-pyrazol-5-amine** and its derivatives. The following table summarizes key spectroscopic information for a representative derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Spectroscopic Data	Chemical Shift (δ ppm) / Wavenumber (cm ⁻¹)	Reference
¹ H NMR (400 MHz, CDCl ₃)	1.24 (s, 9H, t-Bu), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4)	MDPI
¹³ C NMR (100 MHz, CDCl ₃)	30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 160.9 (Cq, C-3)	MDPI
FTIR-ATR (cm ⁻¹)	2957 (C-H), 1595 (C=N), 1527 (C=C)	MDPI

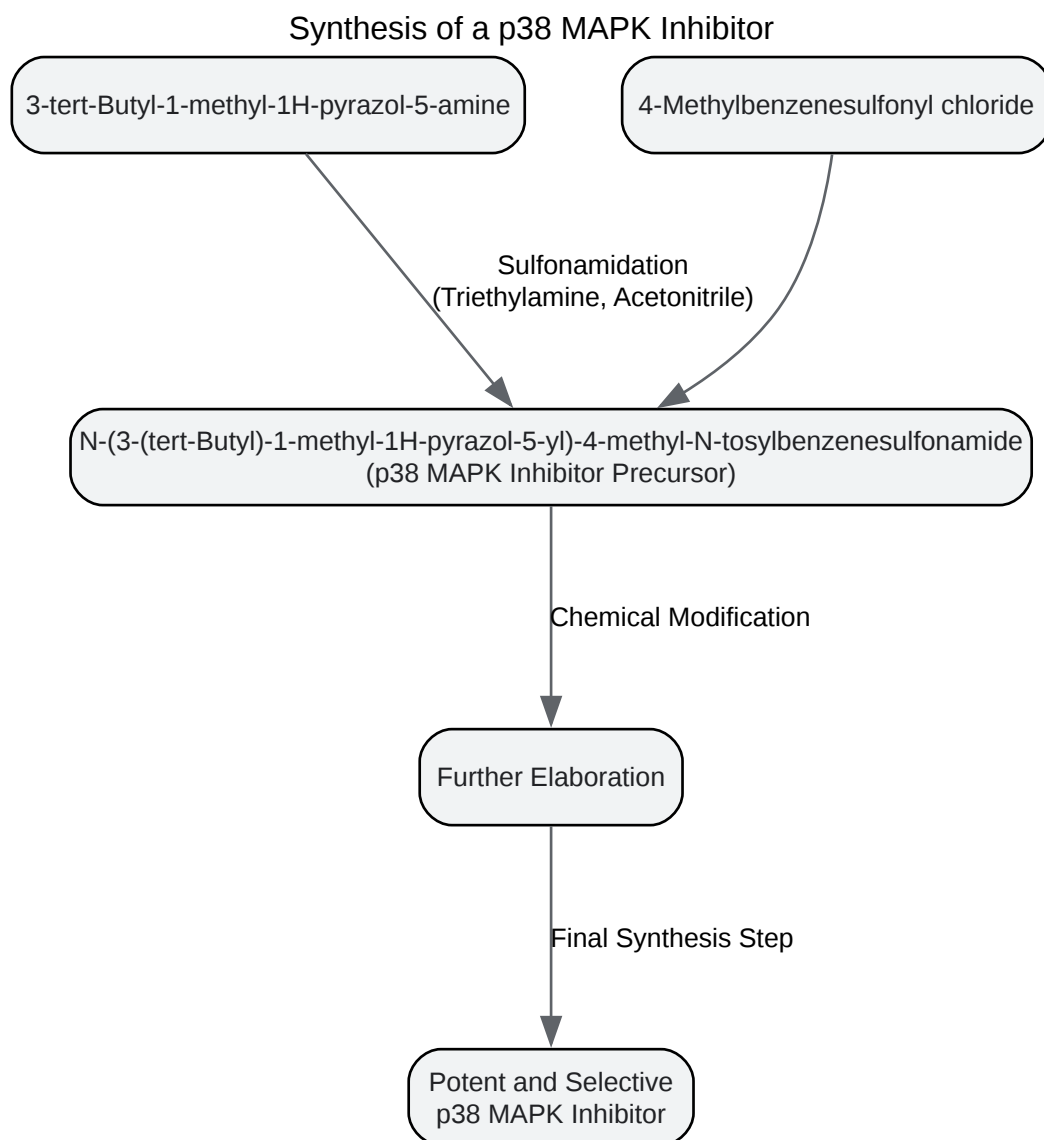
Role in Drug Discovery and Development

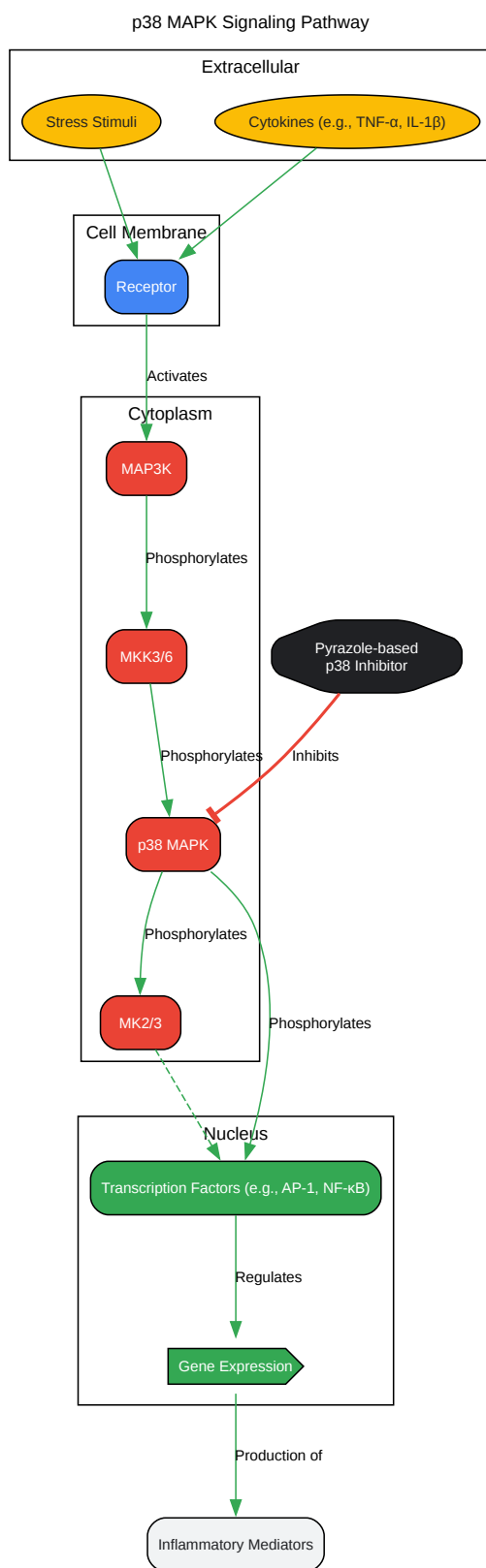
While direct biological activity of **3-tert-Butyl-1-methyl-1H-pyrazol-5-amine** is not extensively documented, its primary significance lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is a well-established

pharmacophore in medicinal chemistry, known for its ability to form key interactions with the hinge region of protein kinases.

Synthesis of a p38 MAPK Inhibitor

The following diagram illustrates the synthetic utility of **3-tert-Butyl-1-methyl-1H-pyrazol-5-amine** as a starting material for a p38 MAP kinase inhibitor. This demonstrates its practical application in the development of targeted therapeutics.





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